2-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline and isoquinoline moiety, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinazoline and isoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline and isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline and tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinazoline and isoquinoline derivatives, which can have different biological and pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways. It can be used in biochemical assays to investigate enzyme activity, receptor binding, and other molecular interactions.
Medicine
In medicine, the compound’s pharmacological properties make it a potential candidate for drug development. Its ability to modulate specific biological targets could lead to the discovery of new therapeutic agents for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity, alteration of receptor signaling, and modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Shares the quinazoline moiety and exhibits similar biological activities.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE: Shares the isoquinoline moiety and has comparable pharmacological properties.
Uniqueness
The uniqueness of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID lies in its combined structure, which allows it to interact with a broader range of biological targets and exhibit a wider spectrum of biological activities compared to its individual components. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O7 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21N3O7/c1-31-17-8-12-7-16(21(28)29)24(10-13(12)9-18(17)32-2)19(26)11-25-20(27)14-5-3-4-6-15(14)23-22(25)30/h3-6,8-9,16H,7,10-11H2,1-2H3,(H,23,30)(H,28,29) |
InChI Key |
RVHDHUPSFAAQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(CC2=C1)C(=O)O)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
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